

# Namodenoson: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Namodenoson

Cat. No.: B1684119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Namodenoson** (CF102), also known as CI-IB-MECA, is an orally bioavailable, small molecule that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2][3] Developed by Can-Fite BioPharma, it is under investigation for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[4][5] Its therapeutic potential stems from the differential expression of A3AR, which is found to be highly expressed on the surface of cancerous and inflamed cells, but at low levels in normal tissues.[3][6] This targeted mechanism of action suggests a favorable safety profile and forms the basis of its anti-inflammatory and anti-cancer effects.[3][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Namodenoson**, supported by data from key clinical trials.

## Pharmacokinetics

**Namodenoson** is characterized by its good oral bioavailability and a half-life of approximately 12 hours.[7][8] It is noted to be a very stable agent that is minimally metabolized by the liver.[5] A Phase I/II study in patients with HCC demonstrated that **Namodenoson** exhibits linear pharmacokinetic behavior.[5]

## Receptor Binding and Affinity

The primary molecular target of **Namodenoson** is the A3 adenosine receptor. It binds with high affinity and selectivity, which is crucial for its targeted therapeutic effects.

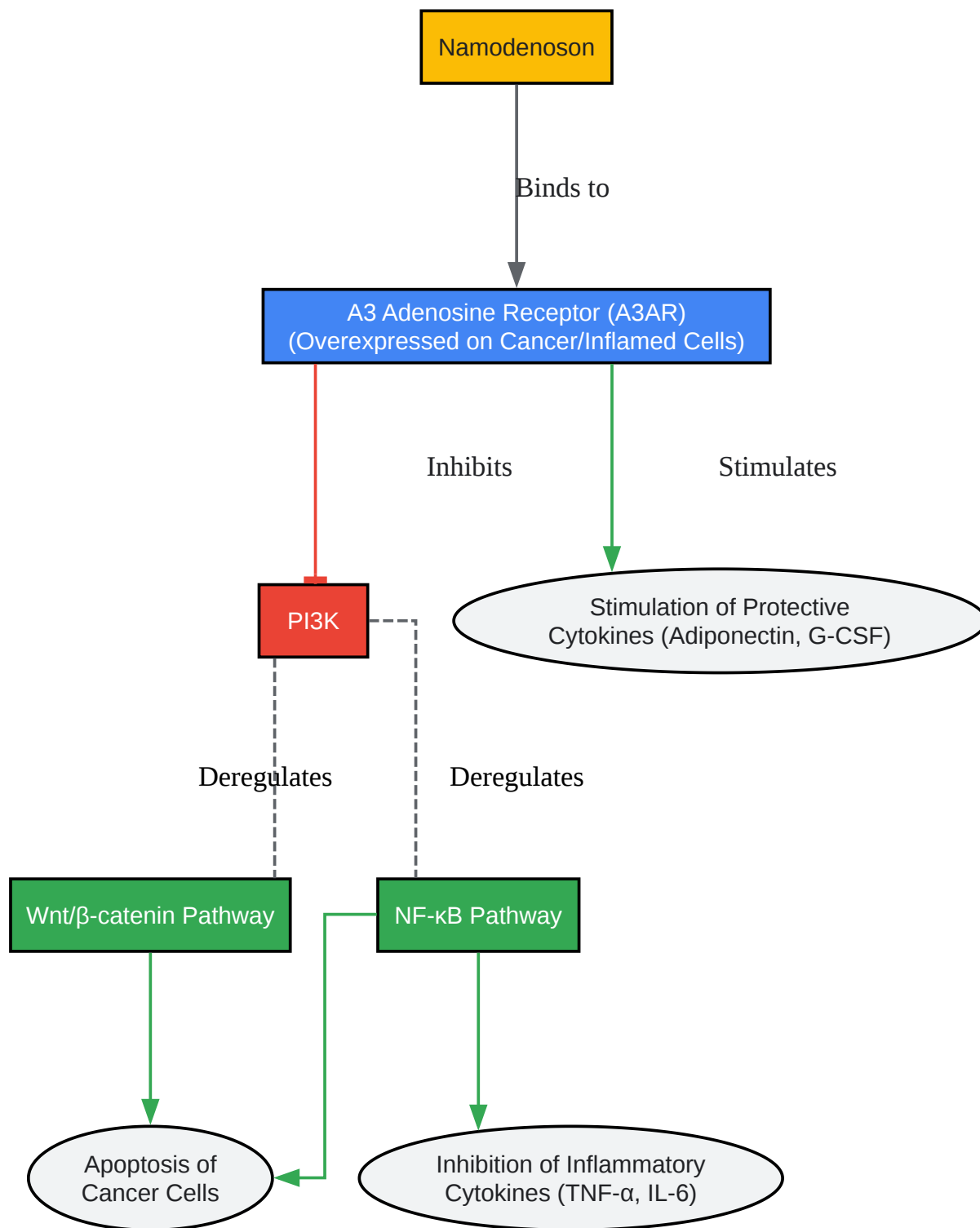
Parameter	Value	Selectivity
Binding Affinity (Ki)	0.33 nM	2500-fold over A1 receptor
		1400-fold over A2A receptor
Data sourced from MedchemExpress and Selleck Chemicals.[9][10]		

## Pharmacodynamics

The pharmacodynamic effects of **Namodenoson** are a direct consequence of its action on the A3AR, leading to the modulation of key signaling pathways involved in inflammation and oncogenesis.

## Mechanism of Action

Upon binding to the A3AR, **Namodenoson** triggers a cascade of intracellular events. In cancer cells, this activation leads to the deregulation of the Wnt/ $\beta$ -catenin and NF- $\kappa$ B signaling pathways.[2][8][11] This disruption inhibits cancer cell growth and induces apoptosis (programmed cell death).[2][8][11] In the context of liver inflammation and MASH, **Namodenoson**'s binding to A3AR on inflammatory cells, as well as adipocytes and bone marrow cells, results in the inhibition of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1, IL-6) and the stimulation of protective cytokines like G-CSF and adiponectin.[4][5] This dual action helps to reduce liver inflammation, steatosis, and fibrosis.[4][5]



[Click to download full resolution via product page](#)

**Namodenoson's** core signaling pathway.

## Clinical Efficacy in Hepatocellular Carcinoma (HCC)

Clinical trials have evaluated **Namodenoson** primarily as a second-line treatment for advanced HCC, particularly in patients with Child-Pugh B cirrhosis, a population with a significant unmet medical need.[\[6\]](#)[\[12\]](#)

Table 1: Key Efficacy Results from Phase II HCC Trial (NCT02128958)

Endpoint	Namodenoson (25 mg BID)	Placebo	Hazard Ratio (HR) / p-value
Overall Population (n=78)			
Median Overall Survival (OS)	4.1 months	4.3 months	HR: 0.82; p=0.46
Median Progression-Free Survival (PFS)	2.5 months	1.9 months	HR: 0.86; p=0.54
Child-Pugh B7 Subgroup (n=56)			
Median OS	6.9 months	4.3 months	HR: 0.81; p=0.46
Median PFS	3.5 months	1.9 months	HR: 0.89; p=0.67
12-Month OS Rate	44%	18%	p=0.028
Partial Response (PR) Rate	8.8% (3/34 patients)	0%	-
Data sourced from a randomized, double-blind, placebo-controlled Phase II study. <a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[12]</a>			

## Clinical Efficacy in MASH (NASH)

**Namodenoson** has also been investigated for its anti-inflammatory and anti-fibrotic effects in patients with NAFLD and NASH.

Table 2: Key Efficacy Results from Phase II NAFLD/NASH Trial (NCT02927314)

Endpoint (at 12 weeks)	Namodenoson (25 mg BID)	Placebo	p-value
Change in ALT from baseline	-15.4 U/L	-1.7 U/L	p=0.066
Change in AST from baseline	-8.1 U/L	+0.3 U/L	p=0.03
Change in Liver Fat Volume	Significant decrease	-	p=0.03
Change in FIB-4 Score	Significant decrease	-	p=0.01
ALT Normalization (at 16 weeks)	36.8% of patients	10.0% of patients	p=0.038
Data sourced from a randomized, double-blind, placebo-controlled Phase II study. <a href="#">[8]</a> <a href="#">[13]</a> <a href="#">[14]</a>			

## Experimental Protocols

The clinical development of **Namodenoson** has been supported by a series of well-defined clinical trials. Below are the methodologies for two key Phase II studies.

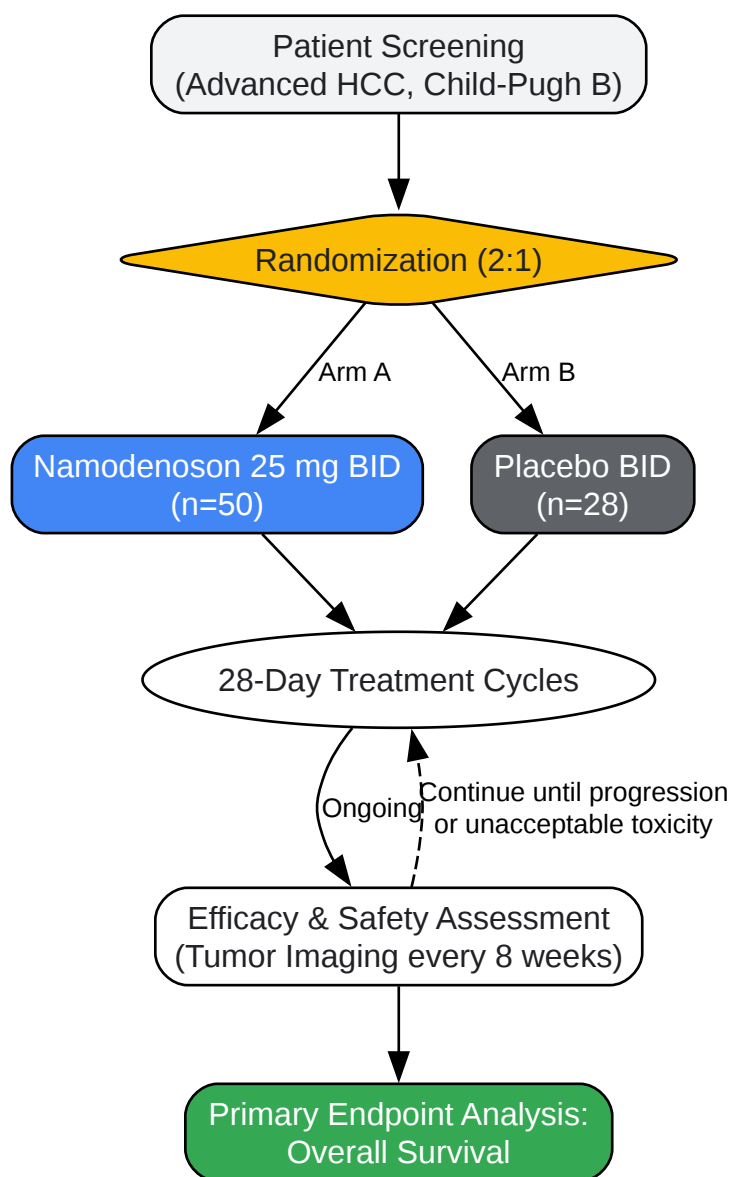
### Protocol: Phase II Study in Advanced HCC (NCT02128958)

- Study Design: A multicenter, randomized (2:1), double-blind, placebo-controlled clinical trial conducted at 15 sites globally.[\[6\]](#)[\[11\]](#)

- Patient Population: 78 patients with advanced HCC and Child-Pugh B cirrhosis who had progressed on at least one prior systemic therapy.[\[6\]](#)[\[11\]](#)[\[12\]](#)
- Intervention: Patients received either **Namodenoson** (25 mg) or a matching placebo, administered orally twice daily (BID) in 28-day cycles.[\[6\]](#)[\[11\]](#) Treatment continued until disease progression or unacceptable toxicity.[\[11\]](#)
- Primary Endpoint: Overall Survival (OS).[\[6\]](#)[\[11\]](#)
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response (OR), Disease Control Rate (DCR), and safety.[\[6\]](#)
- Assessments: Tumor imaging was performed every 8 weeks. Safety was evaluated regularly throughout the study.[\[15\]](#)

## Protocol: Phase II Study in NAFLD/NASH (NCT02927314)

- Study Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, dose-finding study conducted in Israel.[\[13\]](#)[\[14\]](#)
- Patient Population: 60 patients aged  $\geq 18$  years with a diagnosis of NAFLD, defined as hepatic steatosis  $\geq 10\%$  (via MRI-PDFF) and serum ALT levels  $\geq 60$  IU/L.[\[13\]](#)
- Intervention: Patients were randomized to receive oral **Namodenoson** 12.5 mg BID, 25 mg BID, or a matching placebo for 12 weeks, with a total follow-up period of 16 weeks.[\[13\]](#)
- Primary Endpoint: Change in serum ALT levels after 12 weeks of treatment.[\[13\]](#)
- Secondary Endpoints: Changes in AST, liver fat content, and fibrosis markers.[\[13\]](#)



[Click to download full resolution via product page](#)

Workflow of the Phase II HCC Trial (NCT02128958).

## Safety and Tolerability

Across multiple clinical studies, **Namodenoson** has demonstrated a consistently favorable safety profile.[3][6] In the Phase II HCC trial, it was generally well-tolerated, with no treatment-related deaths and no patients withdrawing due to toxicity.[6][11] The most common adverse events reported (>10%) included anemia, abdominal pain, ascites, nausea, and fatigue.[6][16] Similarly, in the NAFLD/NASH study, both dose levels were well-tolerated with no drug-emergent severe adverse events or hepatotoxicity.[13][14]

## Conclusion

**Namodenoson** is a selective A3AR agonist with a well-defined mechanism of action that confers both anti-cancer and anti-inflammatory properties. Pharmacokinetic data indicate good oral bioavailability and a 12-hour half-life. Pharmacodynamic studies and clinical trials have provided evidence of its efficacy in reducing tumor burden in a specific subpopulation of advanced HCC patients and improving markers of liver health in individuals with MASH. Its favorable safety profile further supports its continued clinical development as a promising therapeutic agent for challenging liver diseases.[7][12]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. Can-Fite BioPharma - Namodenoson (CF102) [canfite.com]
- 3. 8 Years Survival with Complete Cure for a Patient with Advanced Liver Cancer Being Treated with Can-Fite's Namodenoson Drug - BioSpace [biospace.com]
- 4. A Phase 1-2 Study of CF102 in Patients With Advanced Hepatocellular Carcinoma [clin.larvol.com]
- 5. Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of namodenoson (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]



- 11. Namodenoson in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. canfite.com [canfite.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Namodenoson: A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684119#pharmacokinetics-and-pharmacodynamics-of-namodenoson]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)